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Baloxavir-Resistant Influenza Strains
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Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406

For Immediate Release

[City, State] — [Date] — New comparative data reveals that AV5124, an investigational cap-
dependent endonuclease (CEN) inhibitor, maintains significant potency against influenza virus
strains harboring the I38T substitution in the polymerase acidic (PA) subunit, a key mutation
conferring resistance to the approved CEN inhibitor baloxavir. This finding positions AV5124 as
a promising next-generation therapeutic candidate for influenza, addressing the emerging
challenge of antiviral resistance.

AV5124 is the prodrug of its active metabolite, AV5116. Like other CEN inhibitors, AV5116
targets the "cap-snatching” mechanism essential for influenza virus replication. However,

preclinical studies indicate a differentiated cross-resistance profile compared to baloxavir,
particularly against variants with the common I38T mutation.

Comparative Antiviral Activity

In vitro studies demonstrate that while the 138T substitution leads to a significant reduction in
the susceptibility to baloxavir acid (the active form of baloxavir marboxil), AV5116 retains more
potent inhibitory activity against these resistant strains. This suggests that AV5124 could be an
effective treatment option for patients infected with baloxavir-resistant influenza.
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Data compiled from multiple sources. HINT: High-content Imaging Neutralization Test; IRINA:

Influenza Replication Inhibition Neuraminidase-based Assay. EC50/IC50 values represent the

concentration of the drug required to inhibit 50% of viral activity.

Mechanism of Action and Resistance

CEN inhibitors block the influenza virus's ability to hijack host cell messenger RNA (mMRNA) to

initiate the synthesis of its own viral mMRNA. This "cap-snatching" process is a critical step in

viral replication.
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Resistance Mechanism

Reduces Binding
Affinity

Click to download full resolution via product page

Caption: Mechanism of CEN inhibition and resistance.

The primary mechanism of resistance to baloxavir is the 138T amino acid substitution in the PA
subunit of the viral polymerase. This mutation reduces the binding affinity of the inhibitor to the
endonuclease active site, thereby diminishing its antiviral effect. The data suggests that
AV5116 can more effectively overcome this resistance mechanism compared to baloxavir.

Experimental Protocols
Plague Reduction Assay
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The antiviral activity of the compounds is commonly determined using a plague reduction
assay. This method quantifies the ability of a drug to inhibit the production of infectious virus
particles.
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1. Seed MDCK cells in
multi-well plates

i

2. Incubate overnight to
form a monolayer

i

3. Prepare serial dilutions
of virus and inhibitor

i

4. Infect cell monolayers with
virus/inhibitor mixture

'

5. Incubate to allow
virus adsorption

'

6. Add semi-solid overlay
(e.g., Avicel or agarose)
to restrict virus spread

i

7. Incubate for 2-3 days
for plaque formation

i

8. Fix cells and stain
(e.g., crystal violet) to
visualize plaques

:

9. Count plaques and
calculate IC50

l
©

Caption: Plaque Reduction Assay Workflow.

Click to download full resolution via product page
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Detailed Methodology:

e Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded into 12-well plates and
cultured until a confluent monolayer is formed.[1]

 Virus Inoculation: The cell monolayer is washed, and then infected with a diluted influenza
virus stock, both in the presence and absence of various concentrations of the antiviral
compound.

 Incubation and Overlay: After a short incubation period to allow for viral entry, the inoculum is
removed, and the cells are overlaid with a medium containing a substance like Avicel or
agarose to ensure that new virus particles can only infect adjacent cells, thus forming
localized plaques.[1]

o Plague Visualization: After several days of incubation, the cells are fixed and stained.
Plaques, which are areas of dead or destroyed cells, appear as clear zones against a
background of stained, healthy cells.

o Data Analysis: The number of plagues is counted for each drug concentration. The 50%
inhibitory concentration (IC50) is then calculated, representing the drug concentration at
which a 50% reduction in the number of plaques is observed compared to the untreated
control.

Conclusion

The favorable cross-resistance profile of AV5124, particularly its retained activity against the
baloxavir-resistant I38T mutant, highlights its potential as a valuable new agent in the fight
against seasonal and pandemic influenza. Further clinical evaluation is warranted to confirm
these promising preclinical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Influenza virus plaque assay [protocols.io]

 To cite this document: BenchChem. [AV5124 Demonstrates Potent Activity Against Baloxavir-
Resistant Influenza Strains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568406#cross-resistance-profile-of-av5124-with-
other-cen-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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